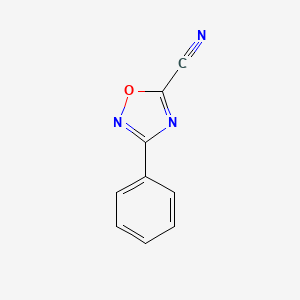

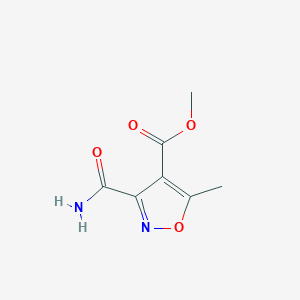

![molecular formula C20H16N6O4S B2510711 4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 903273-32-5](/img/structure/B2510711.png)

4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity and specificity. For instance, compounds with a phenylthiazol moiety have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase . Similarly, derivatives with substituted phenylureido groups have been designed and synthesized, targeting human carbonic anhydrase isoenzymes . The synthesis process often includes the formation of key intermediates, such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further chemical transformations to achieve the desired sulfonamide compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The orientation of the benzene rings and the conformation of the heterocyclic rings can significantly influence the binding affinity and specificity. For example, in one study, the imidazole ring of a benzenesulfonamide compound adopted an envelope conformation, and the orientation of the benzene rings was found to be important for the compound's interaction with the target . Molecular modeling and docking studies are often employed to predict the binding mode of these compounds and to guide the design of more potent inhibitors .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can include interactions with enzymes such as carbonic anhydrases and acetylcholinesterase. The inhibitory effects of these compounds are often evaluated through biochemical assays to determine their potency and selectivity towards different isoenzymes . The Ki values obtained from these studies provide insights into the strength of the inhibitor-enzyme interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and drug-likeness, are important for their potential therapeutic applications. These properties are influenced by the molecular structure and substituents present on the benzenesulfonamide scaffold. Compounds are evaluated for their drug-likeness based on parameters like molecular weight, lipophilicity, and hydrogen bond donor/acceptor count, which can affect their bioavailability and pharmacokinetics . Additionally, the crystal structure of these compounds can reveal intermolecular interactions that may contribute to their stability and solid-state properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound has been involved in various synthesis processes to develop potential biological agents. For instance, it has been used in the synthesis of derivatives with potential biological activity, such as the synthesis of pyrazole derivatives which were characterized by H-NMR, C-NMR, and HRMS analysis, indicating its role in the development of novel chemical entities (Bayrak, 2021). Additionally, derivatives of benzenesulfonamide have been synthesized and evaluated for their inhibitory activity on ALK5, a transforming growth factor-beta type 1 receptor kinase, showing its application in the exploration of new therapeutic agents (Kim et al., 2009).

Application in Photodynamic Therapy

Compounds structurally related to 4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide have been evaluated for their photophysical and photochemical properties. The study found that these compounds, such as the new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base, are useful as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Potential in Anticancer Studies

Some derivatives of benzenesulfonamide have been studied for their cytotoxic activities, showing promising results as potential anti-tumor agents. Specifically, certain derivatives exhibited interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. These compounds were also studied for their inhibition of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, indicating the compound's potential use in cancer treatment (Gul et al., 2016).

Propiedades

IUPAC Name |

4-(4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4S/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)13-7-9-14(10-8-13)31(21,29)30/h2-11H,1H3,(H2,21,29,30)(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULHKCMQIYAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

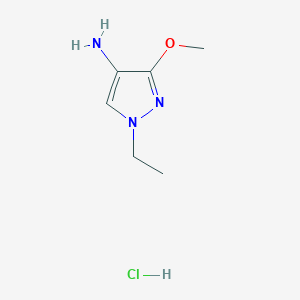

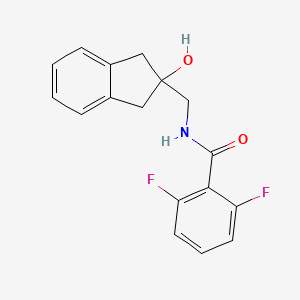

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

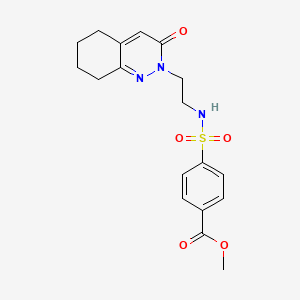

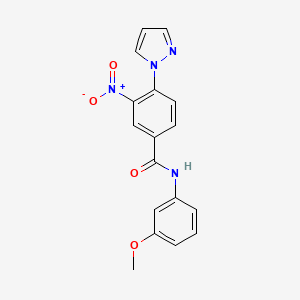

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

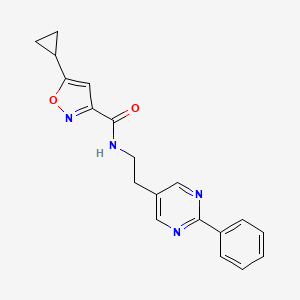

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)